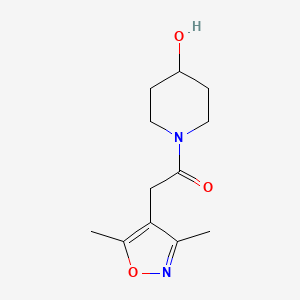

2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one

説明

特性

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)7-12(16)14-5-3-10(15)4-6-14/h10,15H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQAPVMIYPXBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one , also known by its CAS number 1154156-03-2 , is a member of the isoxazole and piperidine classes. Its unique structure has attracted attention for potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₁H₁₆N₂O₃

- Molecular Weight : 238.28 g/mol

- IUPAC Name : this compound

Research indicates that compounds with isoxazole moieties, such as this one, may interact with various biological targets. Notably:

- PARP1 (Poly(ADP-ribose) polymerase 1) : Involved in DNA repair mechanisms.

- BRD4 (Bromodomain-containing protein 4) : Plays a role in regulating gene expression and has been implicated in cancer progression.

These interactions suggest that the compound could have applications in cancer therapy and other diseases where these pathways are disrupted .

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of related compounds within the same structural family. For instance, derivatives of isoxazoles have shown significant antibacterial and antifungal activities:

- Compounds were tested against various strains like Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at certain concentrations .

Toxicological Studies

Toxicity assessments using animal models (e.g., zebrafish and mice) have indicated that lower doses of similar compounds do not exhibit significant harmful effects. However, higher concentrations may lead to adverse outcomes, emphasizing the importance of dosage in therapeutic applications .

Comparative Biological Activity Table

Case Studies and Research Findings

Recent studies have synthesized various derivatives based on the core structure of this compound to evaluate their biological activities:

- Antibacterial Activity : A series of compounds were tested for their efficacy against Gram-positive and Gram-negative bacteria. Results indicated that specific derivatives exhibited MIC values indicating strong antibacterial properties .

- Cancer Therapeutics : Research focused on BRD4 inhibitors derived from isoxazoles showed promising results in inhibiting tumor growth in breast cancer models, highlighting the potential application of this compound in oncology .

科学的研究の応用

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly as an inhibitor of BRD4 , a protein implicated in various cancers. The inhibition of BRD4 by this compound has shown promising results in modulating cancer cell behavior, specifically:

- Mechanism of Action : It interacts with BRD4, leading to the inhibition of pathways associated with cell proliferation and survival. This interaction can induce cell cycle arrest in cancer cells, particularly in breast cancer models like MCF-7 .

Cancer Therapy

Research has focused on the compound's role as a lead structure for developing novel anticancer agents. Its ability to inhibit BRD4 suggests it may be effective against triple-negative breast cancer (TNBC), which is notoriously difficult to treat due to its aggressive nature and lack of targeted therapies .

Case Study: BRD4 Inhibition

In a study evaluating various derivatives of compounds related to isoxazole and piperidine structures, one derivative demonstrated an IC50 value of 0.237 μM against BRD4, indicating strong inhibitory activity . This highlights the potential of modifying the compound's structure to enhance its efficacy.

Neuropharmacology

The compound's structural features suggest possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies indicate that it may exhibit neuroprotective effects or modulate mood disorders.

Chemical Synthesis and Material Science

In synthetic chemistry, 2-(3,5-Dimethylisoxazol-4-yl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one serves as a versatile building block for synthesizing more complex molecules. Its unique properties make it valuable in developing new materials with specific chemical functionalities.

Uniqueness

The distinct combination of isoxazole and piperidine rings in this compound may confer unique chemical and biological properties not found in other similar compounds, making it an attractive candidate for further research and development.

類似化合物との比較

Piperazine-Based Analogs

Several analogs replace the 4-hydroxypiperidine group with substituted piperazine rings (e.g., 2-(((3,5-dimethylisoxazol-4-yl)methyl)sulfinyl/sulfonyl)-1-(4-(o-tolyl)piperazin-1-yl)ethan-1-one , compounds 12 and 13 in ). Key differences include:

- Hydrogen-Bonding Potential: The 4-hydroxypiperidine group in the target compound provides a hydroxyl donor/acceptor, absent in piperazine derivatives. This may enhance solubility or binding specificity in polar environments.

- Conformational Flexibility : Piperazine’s two nitrogen atoms allow for varied protonation states and interactions, whereas hydroxypiperidine’s single nitrogen and hydroxyl group restrict flexibility but stabilize specific conformations .

Azetidine Derivatives

1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one () replaces the hydroxypiperidine with a smaller 3-aminoazetidine ring. Differences include:

- Ring Size : Azetidine’s four-membered ring imposes higher ring strain and rigidity compared to the six-membered piperidine. This may reduce metabolic stability but improve target engagement in sterically constrained binding sites.

- Functional Groups: The amino group in azetidine derivatives offers nucleophilic reactivity, contrasting with the hydroxyl group’s hydrogen-bonding role in the target compound .

Sulfanylidene and Aromatic Substituted Ethanones

Compounds like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one () feature sulfanylidene groups and aromatic substituents. Key distinctions:

- Electronic Effects : The sulfanylidene group introduces strong electron-withdrawing character, altering reactivity compared to the isoxazole’s moderate electron deficiency.

- Biological Activity : Sulfanylidene derivatives are often explored for catalytic or materials applications, whereas the target compound’s isoxazole-piperidine scaffold is more common in drug discovery .

Thiophene- and Benzimidazole-Fused Analogs

describes compounds with fused benzimidazole-triazole cores and thiophene substituents (e.g., 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one ). These differ significantly:

- Target Selectivity : Such structures may target nucleic acids or large enzymatic pockets, unlike the target compound’s likely focus on smaller protein-binding sites .

Notes

- Data Limitations : The provided evidence lacks explicit biological or physicochemical data (e.g., IC50, logP) for direct comparisons. Inferences are based on structural analysis.

準備方法

General Synthetic Strategy

The synthesis generally proceeds via the reaction of a 3,5-dimethylisoxazole derivative bearing an acyl or acetic acid functional group with a 4-hydroxypiperidine derivative. The key step is the formation of an amide or ketone linkage between the ethanone portion and the hydroxypiperidine nitrogen.

Preparation of the 3,5-Dimethylisoxazol-4-yl Acetic Acid Intermediate

A crucial precursor is 2-(3,5-dimethylisoxazol-4-yl)acetic acid, which can be synthesized or procured commercially. This intermediate is typically converted into an activated acyl derivative (such as an acid chloride) for subsequent coupling.

Example of acid chloride formation:

| Reagents and Conditions | Description |

|---|---|

| Oxalyl dichloride, catalytic N,N-dimethylformamide (DMF) | In 1,2-dichloroethane at 20°C for 1 hour |

| Operation | Dropwise addition of oxalyl dichloride to a solution of 3,5-dimethylisoxazol-4-yl acetic acid and DMF in dichloroethane, stirring at room temperature, followed by concentration to obtain acid chloride |

This method efficiently converts the carboxylic acid to the acid chloride, a highly reactive intermediate for amide bond formation.

Coupling with 4-Hydroxypiperidine

The key coupling step involves reacting the activated 3,5-dimethylisoxazol-4-yl acetic acid derivative with 4-hydroxypiperidine or its salt. Several coupling reagents and conditions are reported:

These methods facilitate the formation of the ethanone linkage between the isoxazole acetic acid derivative and the hydroxypiperidine nitrogen, yielding the target compound.

Alternative Preparation Routes

Hydrazine Hydrate Ester Hydrolysis: For intermediates prepared as esters, hydrazine hydrate in methanol at room temperature for 3 hours can hydrolyze esters to carboxylic acids, which can then be activated and coupled.

Direct Acylation: The hydroxypiperidine nitrogen can be directly acylated with the acid chloride of 3,5-dimethylisoxazol-4-yl acetic acid under controlled conditions to yield the target ethanone compound.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield/Outcome |

|---|---|---|---|---|---|

| Acid chloride formation | Oxalyl dichloride, DMF catalyst | 1,2-Dichloroethane | 20°C | 1 hour | Acid chloride intermediate obtained |

| Amide coupling | N-ethylmorpholine, HOBt, EDC·HCl | DMF or DCM | 20-22°C | 5-18 hours | Pure amide product after purification |

| Ester hydrolysis (if applicable) | Hydrazine hydrate | Methanol | 20°C | 3 hours | Carboxylic acid intermediate |

| Alternative coupling | DIPEA, HATU | DMF | 20°C | 1 hour | Efficient coupling, isolated product |

Research Findings and Notes

The coupling reactions benefit from mild, room temperature conditions to preserve the sensitive isoxazole ring and hydroxyl functionality on the piperidine.

Use of coupling agents like HATU and carbodiimides (EDC·HCl) with additives such as 1-hydroxybenzotriazole improves yields and purity by minimizing side reactions.

Purification is typically achieved by chromatographic techniques including preparative HPLC or preparative TLC.

The compound's synthesis is supported by patent literature and chemical supplier data, confirming reproducibility and scalability for research purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。